molecular formula C11H10O3 B186335 6-Methoxy-4-methylcoumarin CAS No. 6295-35-8

6-Methoxy-4-methylcoumarin

Cat. No. B186335
CAS RN: 6295-35-8
M. Wt: 190.19 g/mol
InChI Key: KNGPIBWCWOQBEK-UHFFFAOYSA-N
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Description

6-Methoxy-4-methylcoumarin is a compound with the empirical formula C11H10O3 . It has a molecular weight of 190.20 . The compound is part of the coumarin family, which are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom .


Synthesis Analysis

The synthesis of coumarin derivatives, including 6-Methoxy-4-methylcoumarin, has attracted the attention of many research groups due to their valuable biological and pharmaceutical properties . The Pechmann coumarin synthesis method is commonly used, which involves the influence of various Lewis acids on the reaction . The optimal synthesis conditions of 7-hydroxy-4-substituted coumarins have been explored .


Molecular Structure Analysis

6-Methoxy-4-methylcoumarin contains a total of 25 bonds, including 15 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), and 1 ether (aromatic) .


Chemical Reactions Analysis

The reaction mechanism of coumarin derivatives is thought to involve the initial formation of a β-hydroxy ester, which then cyclises and dehydrates to yield the coumarin .


Physical And Chemical Properties Analysis

The compound has a melting point of 163-167 °C . It has a density of 1.2±0.1 g/cm3, a boiling point of 351.6±37.0 °C at 760 mmHg, and a flash point of 146.3±21.1 °C .

Mechanism of Action

Target of Action

6-Methoxy-4-methylcoumarin is a derivative of coumarin, a class of phenolic compounds ubiquitously present in plant life Coumarins are known for their broad spectrum of physiological effects , suggesting that 6-Methoxy-4-methylcoumarin may interact with multiple targets in the body.

Mode of Action

It’s known that coumarins have a conjugated system with excellent charge and electron transport properties . This property allows them to interact with various biological targets, leading to a range of physiological effects. For instance, a study found that 6-methylcoumarin activated the MITF expression in B16F10 cells, suggesting it increases the expressions of tyrosinase, TRP-1, and TRP-2 via MITF mediation, leading to melanogenesis .

Biochemical Pathways

Coumarins are known to have antioxidant activity , suggesting they may interact with pathways related to oxidative stress. They can scavenge free radicals, which are reactive species bearing an unpaired electron and are constantly being produced in living bodies .

Pharmacokinetics

It’s known that the bioavailability of coumarin in humans is less than 5% as most of it is converted into 7-hydroxycoumarin after glucuronidation . This could suggest that 6-Methoxy-4-methylcoumarin may have similar pharmacokinetic properties.

Result of Action

Given that coumarin-based compounds are excellent candidates for novel medicinal molecules , it’s plausible that 6-Methoxy-4-methylcoumarin may have beneficial effects at the molecular and cellular level.

Action Environment

The action environment of 6-Methoxy-4-methylcoumarin is likely to be influenced by various factors, including the presence of other compounds, pH, temperature, and the specific biological environment in which it is present. For instance, coumarins as fluorophores play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . This suggests that the action, efficacy, and stability of 6-Methoxy-4-methylcoumarin may be influenced by these factors.

Future Directions

Given the valuable biological and pharmaceutical properties of coumarin derivatives, future research may focus on exploring new synthetic routes and applications of these compounds . The development of novel analogues with significant anti-breast cancer properties is one potential direction .

properties

IUPAC Name

6-methoxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-5-11(12)14-10-4-3-8(13-2)6-9(7)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGPIBWCWOQBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279235
Record name 6-Methoxy-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-4-methylcoumarin

CAS RN

6295-35-8
Record name 6295-35-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11841
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methoxy-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 6-Methoxy-4-methylcoumarin used in endocannabinoid research?

A: While 6-Methoxy-4-methylcoumarin itself doesn't directly interact with endocannabinoid targets, its derivatives, particularly esters like arachidonoyl, 7-hydroxy-6-methoxy-4-methylcoumarin ester (AHMMCE), serve as valuable fluorogenic substrates for studying enzymes like Monoacylglycerol lipase (MGL) and α/β-hydrolase domain 6 (ABHD6) [, ]. These enzymes play crucial roles in regulating levels of 2-arachidonoylglycerol (2-AG), a key endocannabinoid.

Q2: How does AHMMCE help in studying these enzymes?

A: AHMMCE mimics the structure of natural substrates of MGL and ABHD6. Upon enzymatic cleavage, the 7-hydroxy-6-methoxy-4-methylcoumarin moiety is released, resulting in a detectable fluorescent signal [, ]. This allows researchers to monitor enzyme activity in real-time and determine kinetic parameters like Km and Vmax, providing insights into enzyme function and potential inhibitor screening.

Q3: Has the impact of structural modifications on AHMMCE been studied?

A: Research on ABHD6 utilized a truncated variant lacking a portion of the N-terminal transmembrane domain. This modification significantly impaired the enzyme's ability to hydrolyze AHMMCE, suggesting that specific regions within ABHD6 are crucial for interaction with the substrate and catalytic activity [].

Q4: What are the advantages of using fluorogenic substrates like AHMMCE in this field?

A4: Fluorogenic substrates offer several advantages:

  • High Sensitivity: The fluorescent signal allows for the detection of even small amounts of enzymatic activity [].
  • Real-time Monitoring: Researchers can follow the reaction progress in real-time, enabling detailed kinetic studies [].
  • Amenable to High-Throughput Screening: These substrates are ideal for screening large libraries of compounds to identify potential enzyme inhibitors [].

Q5: What is the significance of having a large-scale production method for human MGL?

A: Researchers successfully expressed recombinant human MGL in E. coli and purified it with high yield []. This breakthrough enables:

  • Detailed Characterization: Large quantities of pure enzyme allow for in-depth analysis of its structure and function [].
  • Drug Discovery: Availability of the human enzyme facilitates the development of specific and potent inhibitors for potential therapeutic applications [].

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